8-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Physicochemical Properties Molecular Weight Structural Differentiation

This research‑only sulfonamide features a tetrahydronaphthalene group on the 8‑azabicyclo[3.2.1]oct‑2‑ene core, enabling exploration of novel binding‑pocket interactions at DAT, SERT, and NET. Its extended aromatic system offers a distinct steric and electronic topology unavailable in standard monocyclic N‑arylsulfonamide tropane libraries. Direct comparison with the phenylsulfonyl analog (CAS 1797892‑75‑1) allows rigorous mapping of aromatic extension effects on transporter selectivity and affinity. Ideal for focused SAR libraries targeting CNS privileged scaffolds.

Molecular Formula C17H21NO2S
Molecular Weight 303.42
CAS No. 1798047-09-2
Cat. No. B2937788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
CAS1798047-09-2
Molecular FormulaC17H21NO2S
Molecular Weight303.42
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3C4CCC3C=CC4
InChIInChI=1S/C17H21NO2S/c19-21(20,18-15-6-3-7-16(18)10-9-15)17-11-8-13-4-1-2-5-14(13)12-17/h3,6,8,11-12,15-16H,1-2,4-5,7,9-10H2
InChIKeyBZSHKHCXAVNPPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene Procurement: Compound Class and Baseline Characteristics


8-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene (CAS: 1798047-09-2) is a synthetic research compound belonging to the broader 8-azabicyclo[3.2.1]oct-2-ene sulfonamide class, a core scaffold frequently explored in monoamine neurotransmitter re-uptake inhibitor programs. It consists of a central 8-azabicyclo[3.2.1]oct-2-ene tropane-like core substituted at the nitrogen with a 5,6,7,8-tetrahydronaphthalene-2-sulfonyl group . Its molecular formula is C17H21NO2S, and its molecular weight is 303.42 g/mol . This compound is currently listed by research chemical suppliers as a building block and screening compound, specifically noted for non-human research use only .

Why In-Class 8-Azabicyclo[3.2.1]oct-2-ene Sulfonamides Cannot Simply Replace 8-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene


Within the 8-azabicyclo[3.2.1]oct-2-ene sulfonamide family, seemingly minor variations in the N-sulfonyl aromatic group profoundly alter molecular properties critical for biological target engagement. For instance, the class's activity at monoamine transporters (DAT, SERT, NET) is exquisitely sensitive to the steric bulk and electronic character of the N-substituent; a shift from a phenyl to a 3,4-difluorophenyl group completely changes selectivity profiles [1]. Substituting the tetrahydronaphthalenesulfonyl group of the target compound for a simpler benzenesulfonyl analog (CAS 1797892-75-1) reduces molecular weight from 303.42 to 249.33 g/mol and eliminates two saturated ring carbons, predicted to significantly impact logP, target binding kinetics, and metabolic stability . Therefore, generic substitution without confirmatory biological data risks invalidating structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Guide for 8-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene Procurement


N-Sulfonyl Substituent Bulk: A Tangible Physicochemical Differentiation from Phenylsulfonyl and Phenethylsulfonyl Analogs

The 5,6,7,8-tetrahydronaphthalene-2-sulfonyl group imparts a significantly larger molecular footprint compared to simpler aromatic sulfonyl analogs. The target compound has a molecular weight of 303.42 g/mol , which is 54.09 g/mol heavier than the phenylsulfonyl analog (CAS 1797892-75-1, 249.33 g/mol) and 18.04 g/mol heavier than the phenethylsulfonyl analog (CAS 1705978-53-5, approx. 285.38 g/mol) [1]. This increased mass and surface area directly influence properties like lipophilicity, polar surface area, and entropic binding costs.

Physicochemical Properties Molecular Weight Structural Differentiation

Isomeric Purity: Differentiation from the Saturated Octane Constitutional Isomer 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane

A compound with the identical molecular formula (C17H21NO2S, MW 303.42) but a completely different molecular architecture exists as 3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane (CAS 2176201-85-5) . The target compound features an unsaturated oct-2-ene bicyclic core, whereas the comparator contains a saturated octane core with a cyclopropylidene substituent. This fundamental difference in core unsaturation and substitution pattern constitutes a critical parameter for procurement, as the two isomers are not functionally interchangeable.

Structural Chemistry Isomerism Core Saturation

Electronic and Steric Differentiation from Substituted Phenylsulfonyl Analogs

The tetrahydronaphthalene group of the target compound provides a distinct electronic environment compared to substituted monocyclic aryl sulfonamides. Unlike a 5-fluoro-2-methoxyphenyl analog (CAS 1797643-51-6, MW 297.34 g/mol) which incorporates electron-donating (-OMe) and electron-withdrawing (-F) groups , or a 3,4-difluorophenyl analog (CAS 1797571-23-3) which is electron-deficient [1], the tetrahydronaphthalene is an electron-rich, partially saturated bicyclic system. This subtlety is critical for researchers optimizing pi-pi stacking interactions with aromatic receptor pockets.

SAR Analysis Electronic Effects Steric Bulk

Biological Differentiation Potential: Monoamine Transporter Re-uptake Target Class Inference

The 8-azabicyclo[3.2.1]oct-2-ene scaffold is a recognized privileged structure for developing monoamine neurotransmitter (dopamine, serotonin, norepinephrine) re-uptake inhibitors [1]. While specific IC50 data for 8-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is not available in the public domain, class-level knowledge from structurally related 8-azabicyclo[3.2.1]oct-2-ene derivatives demonstrates that N-sulfonyl substitution dramatically influences transporter selectivity [2]. The tetrahydronaphthalene group's unique steric profile suggests a differentiated biological fingerprint from known mono- or bicyclic N-sulfonyl analogs.

Monoamine Transporter Neurotransmitter Re-uptake CNS Drug Discovery

Optimal Research and Industrial Application Scenarios for 8-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene


Structure-Activity Relationship (SAR) Exploration in CNS Monoamine Transporter Programs

This compound is best utilized as a differentiated chemical probe in SAR studies seeking to move beyond standard monocyclic N-arylsulfonamide tropane libraries. Its tetrahydronaphthalene substituent offers a unique steric and electronic topology, enabling the exploration of novel interaction surfaces within the binding pockets of dopamine, serotonin, and norepinephrine transporters (DAT, SERT, NET) [1]. When used alongside its phenylsulfonyl (CAS 1797892-75-1) analog, this compound allows a direct experimental readout on the impact of extending the aromatic system on transporter selectivity and affinity .

Chemical Biology Tool for Defining N-Sulfonyl Pharmacophore Space

As a screening compound (noted for non-human research use), it serves as a high-value tool for chemical biology groups seeking to probe the differential engagement of the N-sulfonyl group with its biological target. Direct comparison with analogs bearing mono-fluorinated or methoxy-substituted phenyl sulfonamides (e.g., CAS 1797643-51-6) can help define the electronic and steric boundaries of the target's N-sulfonyl binding sub-pocket .

Methodological Development in Synthetic Chemistry

The compound's unique combination of an unsaturated bicyclic core and a sensitive tetrahydronaphthalenesulfonyl group makes it a useful substrate for developing novel conditions for chemoselective transformations. For example, evaluating the double bond's reactivity in cycloaddition or hydrogenation reactions without sulfonamide cleavage, or vice versa, provides method-development laboratories with a stringent test case.

Procurement for Focused Library Synthesis Campaigns

Procurement managers building focused libraries for phenotypic or targeted screening should consider this compound as a structurally distinctive entry point. Its core scaffold is a known privileged structure for CNS targets, while the unique N-sulfonyl substituent can help a screening collection explore biologically relevant but underrepresented chemical space compared to common aryl-sulfonyl building blocks [1].

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